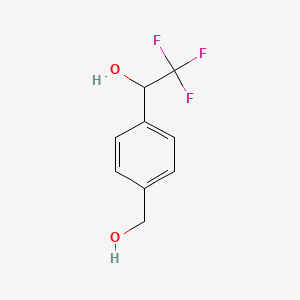
5-Bromo-2-methoxy-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-1H-imidazole: is a heterocyclic organic compound that features a five-membered imidazole ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-1H-imidazole typically involves the bromination of 2-methoxy-1H-imidazole. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: Products may include imidazole N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-methoxy-1H-imidazole is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound is used in the development of materials with specific properties, such as polymers or catalysts. Its unique structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-1H-imidazole in biological systems involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The bromine atom and methoxy group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
2-Methoxy-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-imidazole: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
5-Bromo-2-methyl-1H-imidazole: Substitutes the methoxy group with a methyl group, altering its electronic properties and reactivity.
Properties
Molecular Formula |
C4H5BrN2O |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
5-bromo-2-methoxy-1H-imidazole |
InChI |
InChI=1S/C4H5BrN2O/c1-8-4-6-2-3(5)7-4/h2H,1H3,(H,6,7) |
InChI Key |
ZGHHXZLZFFLSJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)






![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)



